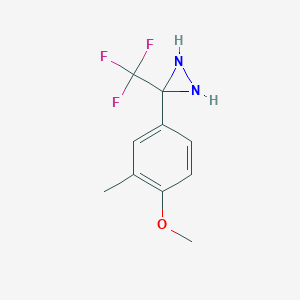

3-(4-Methoxy-3-methylphenyl)-3-(trifluoromethyl)diaziridine

説明

3-(4-Methoxy-3-methylphenyl)-3-(trifluoromethyl)diaziridine is a diaziridine derivative characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The compound features a 4-methoxy-3-methylphenyl group and a trifluoromethyl substituent, which collectively enhance its lipophilicity, metabolic stability, and reactivity .

Synthesis: The compound is synthesized via a multi-step process starting from trifluoroacetophenone derivatives. For example, 2,2,2-trifluoro-4’-methoxyacetophenone reacts with hydroxylamine hydrochloride to form an oxime intermediate, which is subsequently treated with tosyl chloride and ammonia to yield the diaziridine ring . Oxidation of the diaziridine to diazirine (a photoreactive analog) is achieved using MnO₂, with a reported yield of 94% .

特性

CAS番号 |

919530-53-3 |

|---|---|

分子式 |

C10H11F3N2O |

分子量 |

232.20 g/mol |

IUPAC名 |

3-(4-methoxy-3-methylphenyl)-3-(trifluoromethyl)diaziridine |

InChI |

InChI=1S/C10H11F3N2O/c1-6-5-7(3-4-8(6)16-2)9(14-15-9)10(11,12)13/h3-5,14-15H,1-2H3 |

InChIキー |

RJFNGLBLMMLVJT-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC(=C1)C2(NN2)C(F)(F)F)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-3-methylphenyl)-3-(trifluoromethyl)diaziridine typically involves the reaction of a suitable precursor with a diaziridine-forming reagent. Common synthetic routes may include:

Cyclization Reactions: Starting from 4-Methoxy-3-methylphenyl derivatives and trifluoromethylating agents under specific conditions to form the diaziridine ring.

Reaction Conditions: These reactions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve:

Batch Processes: Utilizing large-scale reactors to carry out the synthesis under optimized conditions.

Continuous Flow Processes: Employing continuous flow reactors for more efficient and scalable production.

化学反応の分析

Types of Reactions

3-(4-Methoxy-3-methylphenyl)-3-(trifluoromethyl)diaziridine can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents.

Reduction: Reduction to amines or other derivatives using reducing agents.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

科学的研究の応用

Organic Chemistry

- Reagent in Organic Synthesis : 3-(4-Methoxy-3-methylphenyl)-3-(trifluoromethyl)diaziridine is utilized as a reagent for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it versatile in creating new compounds .

Biological Studies

- Interaction with Biological Molecules : The compound is studied for its potential interactions with enzymes and receptors, contributing to the understanding of biochemical pathways. Its unique trifluoromethyl group may enhance binding affinity and specificity towards biological targets .

Medicinal Chemistry

- Therapeutic Properties : Investigations into the therapeutic effects of this diaziridine have shown promise in drug discovery processes. Its structure allows it to function as a potential lead compound for developing new pharmaceuticals targeting various diseases .

Material Science

- Development of New Materials : The compound's unique properties are exploited in developing advanced materials with specific functionalities. Its reactivity allows for the modification of polymers and other materials, enhancing their performance in applications like coatings and adhesives .

Case Study 1: Antimicrobial Activity

Research has demonstrated that derivatives of diaziridines exhibit significant antimicrobial activity against various bacterial strains. Compounds similar to 3-(4-Methoxy-3-methylphenyl)-3-(trifluoromethyl)diaziridine have been screened for their efficacy against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results that suggest potential applications in antibiotic development .

Case Study 2: Photoreactive Labels

The incorporation of diaziridine derivatives into photoreactive labels has been explored for applications in target identification experiments. These compounds can be activated by light to form reactive intermediates that covalently bond to biological targets, facilitating the study of protein interactions and cellular processes .

作用機序

3-(4-メトキシ-3-メチルフェニル)-3-(トリフルオロメチル)ジアジリジンの作用機序は、特定の分子標的や経路との相互作用を含みます。この化合物は、以下を介してその効果を発揮する可能性があります。

酵素への結合: 特定の酵素を阻害または活性化する。

受容体の調節: 細胞受容体と相互作用して、シグナル伝達経路に影響を与える。

類似化合物との比較

Key Properties :

- Physical State : Typically isolated as a yellow oil .

- Spectroscopic Data : NMR chemical shifts include δH ≈ 3.83 ppm for the methoxy group and δF ≈ -69.56 ppm for the trifluoromethyl group .

- Applications : Used in photolabeling studies due to its ability to generate carbenes upon UV irradiation, enabling covalent bond formation with biological targets .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Reactivity and Stability

- Trifluoromethyl Group : The CF₃ group increases lipophilicity and metabolic stability across all analogs, enhancing membrane permeability and protein interaction .

- Methoxy Substituent : The 4-methoxy group in the target compound improves solubility in polar solvents compared to its 3-methoxy isomer .

- Diaziridine Ring: All analogs undergo ring-opening reactions under acidic or oxidative conditions. For example, oxidation with MnO₂ converts diaziridines to diazirines, critical for photolabeling applications .

生物活性

3-(4-Methoxy-3-methylphenyl)-3-(trifluoromethyl)diaziridine is a diaziridine compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula for 3-(4-Methoxy-3-methylphenyl)-3-(trifluoromethyl)diaziridine is with a molecular weight of . The compound features a trifluoromethyl group which enhances its chemical stability and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C10H11F3N2O2 |

| Molecular Weight | 248.20 g/mol |

| IUPAC Name | 3-[4-(methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine |

| InChI Key | WQYZWHXUEOZLTL-UHFFFAOYSA-N |

The biological activity of diaziridines like this compound often involves their ability to interact with various biological molecules, including enzymes and receptors. The trifluoromethyl group is known to enhance the compound's reactivity, allowing it to participate in biochemical pathways effectively. The diaziridine ring can undergo ring-opening reactions, generating reactive intermediates that may interact with target biomolecules.

Biological Activity

Research indicates that compounds containing diaziridine structures exhibit various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that similar diaziridine derivatives have shown cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against these cell lines .

- Enzyme Inhibition : Some diaziridines have been explored for their potential as enzyme inhibitors. For example, they may act as inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism .

- Cellular Effects : Studies on related compounds indicate that they can induce apoptosis in cancer cells and may affect cell cycle progression .

Case Studies

- Cytotoxicity Against Cancer Cell Lines :

- Enzyme Interaction Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。